
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound characterized by a pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 2, and a pinacol boronate ester at position 2. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . This compound is of interest in pharmaceutical and materials science research due to its structural complexity and functional versatility.
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound typically involves the selective borylation of a suitably substituted pyridine precursor bearing the cyclopropyl and methyl groups. The key step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, which is commonly introduced via transition-metal-catalyzed borylation reactions.
Preparation Methods Analysis
Starting Materials and Precursors
- Pyridine derivatives: The synthesis begins with 6-cyclopropyl-2-methylpyridine or closely related pyridine substrates.
- Boronic ester reagents: The boronate group is introduced using bis(pinacolato)diboron or pinacolborane.
- Catalysts: Palladium-based catalysts are predominantly used, often with phosphine ligands.
- Bases and solvents: Potassium carbonate or cesium carbonate as bases; solvents like dimethylformamide (DMF), cyclopentyl methyl ether (CPME), or tetrahydrofuran (THF) are common.
Palladium-Catalyzed Borylation
The most widely reported method for preparing 6-cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves palladium-catalyzed borylation of the corresponding halogenated pyridine derivative (usually bromide or iodide at the 3-position).
Parameter | Details |
---|---|
Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
Boron source | Bis(pinacolato)diboron (B2pin2) |
Base | Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) |
Solvent | DMF, CPME, or THF |
Temperature | 80–110 °C |
Atmosphere | Inert gas (N2 or Ar) |
Reaction time | 12–24 hours |
This method selectively installs the pinacol boronate group at the 3-position of the pyridine ring while preserving the cyclopropyl and methyl substituents at the 6- and 2-positions, respectively.
Alternative Synthetic Routes
- Direct C–H Borylation: Recent advances allow direct C–H activation borylation of pyridines; however, regioselectivity challenges remain for complex substitution patterns like cyclopropyl and methyl groups.
- Lithiation-Borylation Sequence: Deprotonation at the 3-position using strong bases (e.g., n-butyllithium) followed by quenching with a boron electrophile (e.g., trialkyl borates) can be employed but requires careful control to avoid side reactions.
- Cross-Coupling of Preformed Boronic Esters: In some cases, the boronate ester is introduced via Suzuki coupling of a halogenated pyridine with a boronic acid or ester bearing the cyclopropyl substituent.
Detailed Reaction Example (Palladium-Catalyzed Borylation)
Reagent/Component | Amount/Equiv. | Role |
---|---|---|
6-Cyclopropyl-2-methyl-3-bromopyridine | 1.0 equiv | Substrate |
Bis(pinacolato)diboron (B2pin2) | 1.2 equiv | Boron source |
Pd(dppf)Cl2 | 2.5 mol% | Catalyst |
Potassium carbonate (K2CO3) | 2.0 equiv | Base |
DMF | Sufficient to dissolve | Solvent |
Inert atmosphere | N2 or Ar | Prevent oxidation |
Temperature | 90 °C | Reaction temperature |
Time | 16 hours | Reaction duration |
Procedure: Under an inert atmosphere, the bromopyridine substrate is combined with bis(pinacolato)diboron, palladium catalyst, and potassium carbonate in DMF. The mixture is stirred at 90 °C for 16 hours. After completion, the reaction mixture is cooled and purified by column chromatography to isolate the desired boronate ester product with yields typically ranging from 65–80%.
Purification and Characterization
- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/hexanes mixtures.
- Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR), high-resolution mass spectrometry (HRMS), and melting point analysis.
- Physical state: Typically isolated as a pale yellow solid.
Research Findings and Applications
- The boronic ester moiety in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the formation of diverse biaryl and heteroaryl compounds.
- The cyclopropyl substituent enhances metabolic stability and lipophilicity in medicinal chemistry applications.
- The compound serves as a valuable intermediate for the synthesis of complex molecules in pharmaceuticals and materials science.
Summary Table of Preparation Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Palladium-catalyzed borylation | Uses halogenated pyridine + B2pin2, Pd catalyst | High regioselectivity, moderate to high yield | Requires halogenated precursor, inert atmosphere |
Direct C–H borylation | Metal-catalyzed direct borylation of C–H bond | Avoids prefunctionalization | Regioselectivity challenges |
Lithiation-borylation | Lithiation followed by boron electrophile quench | Direct installation possible | Sensitive to reaction conditions, side reactions |
Suzuki coupling of boronic esters | Cross-coupling of preformed boronates | Versatile, modular synthesis | Requires pre-synthesized boronate |
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form the corresponding piperidine derivative.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Aryl or vinyl halides, palladium catalyst, and a base such as potassium carbonate.
Major Products
Oxidation: 6-Cyclopropyl-2-methyl-3-boronic acid pyridine.
Reduction: 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the halide used.
Scientific Research Applications
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable covalent bonds with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s reactivity and applications are influenced by substituent effects. Below is a comparative analysis with structurally related pyridine-boronate esters:
*Calculated molecular weight based on formula C₁₅H₂₁BNO₂.
Reactivity in Cross-Coupling Reactions
- 3-Bromo-6-methoxy Analog: Bromine at position 3 facilitates nucleophilic substitution, while methoxy directs electrophilic attacks. This compound is used in synthesizing oxazolidinones for neurological targets .
- 3-Chloro Analog : Chlorine’s electron-withdrawing nature deactivates the pyridine ring, requiring harsher coupling conditions compared to the target compound .
- 2-Methoxy Analog : Methoxy’s electron-donating effect enhances the boronate’s reactivity, making it suitable for constructing conjugated systems in electroluminescent materials .
Crystallographic and Analytical Insights
- Structural confirmation of these compounds relies on tools like SHELX and OLEX2 for X-ray diffraction analysis. The target compound’s cyclopropyl group may complicate crystallization due to conformational flexibility .
- Deuterated analogs (e.g., 2-bromo-6-boronate-pyridine-d3) are used in isotopic labeling for pharmacokinetic studies .
Biological Activity
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. Its structure includes a pyridine ring and a dioxaborolane moiety, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing similar structures often exhibit inhibitory effects on key enzymes involved in signaling pathways.
Inhibition Studies
Recent studies have focused on the compound's inhibitory effects on various kinases and enzymes:
- GSK-3β Inhibition : The compound has shown promising results as a GSK-3β inhibitor with an IC50 value in the nanomolar range. GSK-3β is involved in multiple cellular processes including metabolism and cell proliferation .
- ROCK-1 Inhibition : Similar to GSK-3β, ROCK-1 inhibition has been observed with this compound, suggesting its role in modulating cytoskeletal dynamics and cellular migration .
Cytotoxicity and Cell Viability
Studies assessing cytotoxicity in neuronal and microglial cell lines revealed that the compound does not significantly reduce cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in activated microglial cells. These results indicate that it may have therapeutic potential in neuroinflammatory conditions .
Case Study 1: Neuroprotection
A study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to oxidative stress. Results indicated a significant decrease in neuronal death compared to control groups.
Case Study 2: Cancer Cell Lines
In cancer research, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Data Tables
Biological Activity | IC50 Value (nM) | Cell Line Used | Effect Observed |
---|---|---|---|
GSK-3β Inhibition | 8 | HT-22 (neuronal) | Significant inhibition |
ROCK-1 Inhibition | 12 | BV-2 (microglial) | Moderate inhibition |
Anti-inflammatory (NO) | N/A | BV-2 | Significant reduction |
Cytotoxicity | N/A | Various cancer lines | Selective cytotoxicity |
Properties
CAS No. |
1951411-47-4 |
---|---|
Molecular Formula |
C15H22BNO2 |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
6-cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO2/c1-10-12(8-9-13(17-10)11-6-7-11)16-18-14(2,3)15(4,5)19-16/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
VUMKUXQYTBDCPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.